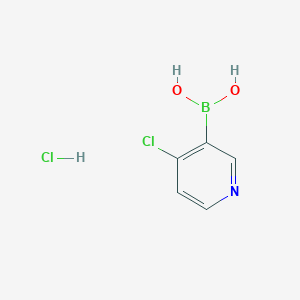

(4-Chloropyridin-3-yl)boronic acid hydrochloride

Description

Properties

IUPAC Name |

(4-chloropyridin-3-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BClNO2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQLYGOQLKWDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)Cl)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674412 | |

| Record name | (4-Chloropyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-69-7 | |

| Record name | (4-Chloropyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloropyridine-3-boronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of (4-Chloropyridin-3-yl)boronic acid hydrochloride

An In-depth Technical Guide to the Synthesis of (4-Chloropyridin-3-yl)boronic acid hydrochloride

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for the . This crucial building block is instrumental in the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry. Our focus is on a robust and scalable synthetic strategy, elucidating the critical parameters and chemical principles that ensure a successful and reproducible outcome.

Strategic Overview: The Importance of a Controlled Approach

(4-Chloropyridin-3-yl)boronic acid is a highly valuable reagent for introducing the 4-chloropyridin-3-yl moiety into target molecules, a common scaffold in pharmacologically active compounds. The synthesis of pyridinylboronic acids can be approached through several methods, including palladium-catalyzed borylation and directed ortho-metalation (DoM).[1] However, for this specific isomer, the most reliable and widely adopted strategy is a halogen-metal exchange followed by borylation. This method offers high regioselectivity and good yields when executed with precision.

The core of this process is the lithiation-borylation reaction sequence.[2][3] This involves the generation of a highly reactive organolithium intermediate from a dihalopyridine precursor, which is then "trapped" with a borate ester to form the carbon-boron bond.[4] The success of this synthesis hinges on rigorous control over reaction conditions, particularly temperature and the exclusion of atmospheric moisture and oxygen.

The Premier Synthetic Pathway: Regioselective Lithiation-Borylation

The chosen pathway commences with 3,4-dichloropyridine. The central challenge and key to success is achieving regioselective metal-halogen exchange at the C-3 position, leaving the C-4 chlorine atom intact for future functionalization.

The Principle of Regioselectivity

The lithiation of a dihalopyridine is not random. The electronic properties of the pyridine ring and the halogens direct the organolithium reagent. In the case of 3,4-dichloropyridine, the lithium-halogen exchange occurs preferentially at the C-3 position. This is primarily because the inductive effect of the ring nitrogen makes the C-3 proton (and by extension, the C-3 position after halogenation) more acidic and thus more susceptible to metalation than the C-4 position. The reaction is kinetically controlled, and at the extremely low temperatures employed, the formation of the 3-lithio intermediate is overwhelmingly favored.

Visualizing the Synthetic Workflow

The entire process, from starting material to the final hydrochloride salt, can be visualized as a multi-step workflow. Each step is critical for setting up the subsequent transformation.

Caption: Workflow of the lithiation-borylation synthesis.

In-Depth Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the described conditions and checkpoints is crucial for achieving the desired outcome.

Materials and Equipment

| Reagent/Material | Grade/Specification | Supplier Example | Notes |

| 3,4-Dichloropyridine | ≥98% | Sigma-Aldrich, Alfa Aesar | Store in a desiccator. |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich, Acros Organics | Highly reactive; handle under inert gas. Titrate before use for accuracy. |

| Triisopropyl borate | ≥98% | Sigma-Aldrich, TCI | Distill before use for best results. Store under nitrogen. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics (AcroSeal), Sigma-Aldrich | Use from a freshly opened bottle or dried over sodium/benzophenone. |

| Hydrochloric Acid (HCl) | 2 M aqueous solution | Fisher Scientific | Standard laboratory grade. |

| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction. |

| Hexanes | Anhydrous | Fisher Scientific | For washing/trituration. |

| Equipment | Specification | ||

| Three-necked round-bottom flask | Sized appropriately for the scale | ||

| Dropping funnel | For controlled addition of reagents | ||

| Low-temperature thermometer | To monitor internal reaction temperature | ||

| Magnetic stirrer and stir bar | |||

| Inert gas line (Nitrogen/Argon) | With bubbler/manifold | ||

| Dry ice/acetone bath | For achieving -78 °C |

Step-by-Step Methodology

Step 1: Reaction Setup and Inerting

-

Assemble the three-necked flask, equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen/argon inlet.

-

Flame-dry the entire glass apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

Step 2: Initial Cooling and Reagent Preparation

-

To the reaction flask, add 3,4-dichloropyridine (1.0 eq).

-

Add anhydrous THF via syringe to dissolve the starting material (concentration typically 0.1-0.2 M).

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir vigorously.

Step 3: Lithiation (The Critical Step)

-

Charge the dropping funnel with n-butyllithium (1.05 eq, 2.5 M in hexanes) via cannula or syringe.

-

Add the n-BuLi solution dropwise to the stirred pyridine solution over 30-60 minutes. Crucial: Maintain the internal temperature below -70 °C at all times.[4] A slight exotherm may be observed.

-

After the addition is complete, allow the resulting dark-colored mixture to stir at -78 °C for an additional 30 minutes to ensure complete lithium-halogen exchange.

Step 4: Borylation (Trapping the Intermediate)

-

Add triisopropyl borate (1.1 eq) to the reaction mixture dropwise via syringe, again ensuring the internal temperature remains below -70 °C.

-

Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2-3 hours.

Step 5: Hydrolysis and Product Isolation

-

Once at room temperature, cool the reaction mixture in an ice bath to 0 °C.

-

Slowly and carefully quench the reaction by adding 2 M aqueous HCl (approx. 3-4 eq). This step is exothermic. The addition should be controlled to keep the temperature below 20 °C. This hydrolyzes the borate ester and forms the hydrochloride salt of the product.[5]

-

Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

-

Extract the aqueous layer with diethyl ether (2x) to remove any unreacted starting material and organic byproducts. Discard the organic layers.

-

The aqueous layer now contains the desired product. If a precipitate has formed, it can be collected by filtration. If the product remains in solution, the aqueous layer can be concentrated under reduced pressure.

-

Wash the isolated solid with cold diethyl ether or hexanes to remove residual impurities.

-

Dry the resulting white to off-white solid under high vacuum to yield this compound.

Scientific Integrity: Causality and Validation

-

Expertise in Action - The "Why": The choice of n-BuLi over other bases like LDA (Lithium diisopropylamide) is deliberate. While LDA is excellent for deprotonation, n-BuLi is superior for the required lithium-halogen exchange at these low temperatures.[1] The use of an "in situ quench" — adding the n-BuLi to a mixture of the halide and borate ester — can sometimes improve yields by trapping the unstable lithiated intermediate the instant it forms, minimizing side reactions.[5][6]

-

Trustworthiness Through Self-Validation: The final product's identity and purity must be confirmed rigorously.

-

¹H NMR Spectroscopy: To confirm the structure, showing characteristic peaks for the pyridine ring protons and the boronic acid hydroxyl groups.

-

Mass Spectrometry: To verify the molecular weight of the parent compound.

-

Melting Point: A sharp melting point is indicative of high purity.

-

Boronic Acid Dehydration: Be aware that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), especially upon drying.[5] This may be observed in characterization data but does not typically impede reactivity in subsequent coupling reactions. Recrystallization from water can often regenerate the monomeric boronic acid.[7]

-

Quantitative Data Summary

| Parameter | Typical Value / Observation |

| Starting Material | 3,4-Dichloropyridine |

| Key Reagents | n-Butyllithium, Triisopropyl borate |

| Reaction Temperature | -78 °C (Lithiation/Borylation) |

| Typical Yield | 65-80% |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.6 (s, 1H), ~8.5 (d, 1H), ~7.6 (d, 1H), ~3.5 (br s, B(OH)₂) |

| Storage | Store under inert gas, refrigerated, and protected from moisture. |

References

- 1. researchgate.net [researchgate.net]

- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Structure Elucidation of (4-Chloropyridin-3-yl)boronic acid hydrochloride: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chloropyridin-3-yl)boronic acid hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] Its utility stems from the orthogonal reactivity of the chloro- and boronic acid functionalities on the pyridine scaffold. The hydrochloride salt form enhances stability and modulates solubility. An unambiguous confirmation of its molecular structure is paramount for ensuring reaction success, purity of final products, and reproducibility in research and development. This guide provides an in-depth, experience-driven walkthrough of the synergistic analytical techniques required for the complete structural elucidation of this compound, emphasizing not just the 'how' but the critical 'why' behind each methodological choice.

Foundational Strategy: A Triad of Spectroscopic Verification

The structural confirmation of a molecule like this compound cannot rely on a single analytical technique. Instead, we employ a self-validating triad of methods: Nuclear Magnetic Resonance (NMR) spectroscopy to map the covalent framework (C-H-B backbone), Mass Spectrometry (MS) to confirm the elemental composition and molecular weight, and, when feasible, X-ray Crystallography for absolute spatial confirmation. This multi-pronged approach ensures the highest level of scientific integrity, leaving no ambiguity in the final structural assignment.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and relative number of ¹H, ¹³C, and ¹¹B nuclei. For a hydrophilic and potentially acidic compound like this hydrochloride salt, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent as it effectively solubilizes the salt and is less prone to proton exchange with the boronic acid (B(OH)₂) and pyridinium (N-H) protons compared to protic solvents like D₂O or CD₃OD.[3]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of high-purity DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a ≥400 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum at 25 °C using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[3]

-

¹¹B NMR Acquisition: Tune the probe to the ¹¹B frequency. Acquire a proton-decoupled ¹¹B spectrum. It is advisable to use a quartz NMR tube to avoid the broad background signal from borosilicate glass tubes.[4]

Data Interpretation

The combined data from these three experiments provide a comprehensive picture of the molecule's structure.

Caption: Molecular Structure of the target compound.

¹H NMR Spectroscopy: The proton spectrum is expected to reveal three distinct aromatic signals and broader, exchangeable proton signals. The protonation of the pyridine nitrogen by HCl results in significant downfield shifts for all ring protons compared to the free base.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Rationale |

| H-2 | ~8.9 - 9.1 | Singlet (or narrow doublet) | Adjacent to the electron-withdrawing protonated nitrogen. |

| H-6 | ~8.7 - 8.9 | Doublet | Ortho to the protonated nitrogen. |

| H-5 | ~7.8 - 8.0 | Doublet | Influenced by adjacent chloro and meta-nitrogen. |

| B(OH)₂ | ~8.0 - 8.5 | Broad Singlet | Exchangeable acidic protons.[3] |

| N-H (pyridinium) | >14.0 | Very Broad Singlet | Highly deshielded acidic proton from HCl. |

¹³C NMR Spectroscopy: The ¹³C spectrum will show five signals for the pyridine ring carbons. The carbon directly attached to the boron atom (C3) may exhibit broadening due to quadrupolar relaxation of the attached ¹¹B nucleus.[5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Rationale |

| C-2 | ~148 - 152 | Adjacent to protonated nitrogen. |

| C-6 | ~145 - 148 | Ortho to protonated nitrogen. |

| C-4 | ~140 - 143 | Attached to electronegative chlorine. |

| C-5 | ~125 - 128 | Standard aromatic carbon. |

| C-3 | ~130 - 135 (may be broad) | ipso-carbon attached to boron; often difficult to detect.[5] |

¹¹B NMR Spectroscopy: This experiment directly probes the boron center. For a tricoordinate arylboronic acid, a single signal is expected.[6]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Rationale |

| ¹¹B | ~28 - 33 | Characteristic range for trigonal planar Ar-B(OH)₂ species.[5][6][7] |

Mass Spectrometry (MS): Elemental and Isotopic Confirmation

Mass spectrometry is the definitive technique for confirming the molecular weight and, by extension, the elemental formula. Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which is ideal for analyzing polar, pre-charged, or salt-like molecules, minimizing fragmentation and preserving the molecular ion.[8]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (e.g., 10-50 µg/mL) of the compound in a suitable solvent system, such as 50:50 acetonitrile/water with 0.1% formic acid to promote ionization.

-

Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-ToF, for high-resolution data).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the protonated molecule of the free base, [C₅H₅BClNO₂ + H]⁺.

Data Interpretation

The key to interpreting the mass spectrum lies in identifying the molecular ion peak and its unique isotopic signature. Boron has two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%), while chlorine has ¹⁵Cl (~75%) and ³⁷Cl (~25%).[9] This results in a distinctive cluster of peaks for the molecular ion.

| Ion Species | Isotopes | Calculated m/z | Expected Relative Intensity |

| [M+H]⁺ | ¹¹B, ³⁵Cl | 158.0175 | 100% (Base Peak) |

| [M+H]⁺ | ¹⁰B, ³⁵Cl | 157.0208 | ~25% |

| [M+H]⁺ | ¹¹B, ³⁷Cl | 160.0145 | ~32% |

| [M+H]⁺ | ¹⁰B, ³⁷Cl | 159.0178 | ~8% |

Note: "M" refers to the neutral free base C₅H₅BClNO₂.

The observation of this specific isotopic pattern provides extremely high confidence in the assigned elemental formula, corroborating the NMR data.

X-ray Crystallography: The Unambiguous Proof

While NMR and MS provide conclusive evidence for the structure in most cases, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[10] It can reveal detailed information on bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding network between the boronic acid, the pyridinium ion, and the chloride anion.[11]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: This is the most challenging step. It involves dissolving the compound in a minimal amount of a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using vapor diffusion techniques to induce crystallization.

-

Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion and then irradiated with monochromatic X-rays.

-

Structure Solution and Refinement: The diffraction pattern is collected and processed to solve and refine the crystal structure, yielding a final 3D model of the molecule.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. ¹H, ¹³C, and ¹¹B NMR spectroscopy collectively map the molecular skeleton and define the chemical environment of each atom. High-resolution mass spectrometry validates the elemental composition through precise mass measurement and its characteristic isotopic signature. Finally, X-ray crystallography, when achievable, provides an indisputable 3D model. By integrating the data from these complementary techniques, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of this critical synthetic intermediate.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Boron NMR [chem.ch.huji.ac.il]

- 5. rsc.org [rsc.org]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray crystallographic study of boroxazolidones obtained from l-ornithine, l-methionine, kainic acid and 2,6-pyridinedicarboxylic acid (1998) | Jose Trujillo | 35 Citations [scispace.com]

An In-depth Technical Guide to the Physicochemical Properties of Pictilisib (CAS Number: 1072945-69-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS number 1072945-69-7, widely known in the scientific community as Pictilisib, and also referred to by its development codes GDC-0941 and GNE-0941. As a potent, orally bioavailable inhibitor of class I phosphoinositide 3-kinases (PI3Ks), understanding its fundamental chemical and physical characteristics is paramount for researchers in drug discovery and development.[1][2][3] This document is designed to be a practical resource, consolidating essential data and methodologies to facilitate further investigation and application of this significant molecule.

Chemical Identity and Structure

A thorough understanding of a compound's identity is the foundation of any scientific investigation. Pictilisib is a complex heterocyclic molecule with the systematic IUPAC name 2-(1H-indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine.[4]

Caption: Chemical structure of Pictilisib (GDC-0941).

The empirical formula of Pictilisib is C₂₃H₂₇N₇O₃S₂.[4] This composition gives it a molecular weight of approximately 513.6 g/mol .[5]

Core Physicochemical Properties

A summary of the key physicochemical properties of Pictilisib is presented in the table below. These parameters are critical for predicting the compound's behavior in biological systems and for designing appropriate experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₇N₇O₃S₂ | [4] |

| Molecular Weight | 513.6 g/mol | [5] |

| Appearance | White to light yellow solid | [6] |

| Melting Point | Not experimentally determined in reviewed literature. | |

| Boiling Point | Not applicable; likely to decompose at high temperatures. | |

| LogP (experimental) | 1.96 ± 0.05 | [7] |

| pKa | Not experimentally determined in reviewed literature. | |

| UV/Vis λmax | 213, 260, 319 nm | [4] |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Pictilisib exhibits a varied solubility profile across different solvents, a key consideration for its handling and administration in research settings.

| Solvent | Solubility | Source(s) |

| DMSO | ≥100 mg/mL (194.69 mM) | [3] |

| Ethanol | Insoluble | [8] |

| Water | Insoluble | [8] |

| DMF | 25 mg/ml | [4] |

| DMSO:PBS (pH 7.2) (1:5) | 0.15 mg/ml | [4] |

The poor aqueous solubility of Pictilisib necessitates the use of organic solvents like DMSO for the preparation of stock solutions in most experimental settings.[3][8] For aqueous-based assays, a common practice is to first dissolve the compound in DMSO and then dilute it into the aqueous buffer, although this can lead to precipitation at higher concentrations.

Stability and Storage

Proper storage is crucial to maintain the integrity of Pictilisib. The solid form is stable for at least three years when stored at -20°C.[9] Stock solutions in DMSO can be stored at -20°C for several months.[3] It is important to note that aqueous solutions of Pictilisib are not stable and should be prepared fresh for immediate use.

Spectral Data for Characterization

Spectroscopic data is fundamental for the verification of a compound's identity and purity.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of Pictilisib. The electrospray ionization (ESI) mass spectrum shows a prominent peak at m/z 514, corresponding to the protonated molecule [M+H]⁺.[1] This is consistent with the calculated molecular weight of 513.6 g/mol . Further fragmentation analysis can provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of Pictilisib in CDCl₃ shows characteristic peaks that correspond to the different protons in the molecule.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.10 (s, br, 1H), 9.02 (s, 1H), 8.28 (d, J = 7.5 Hz, 1H), 7.60 (d, J = 8.3 Hz, 1H), 7.51 (t, J = 7.2 Hz, 1H), 7.41 (s, 1H), 4.08-4.12 (m, 4H), 3.89-3.93 (m, 4H), 3.89 (s, 2H), 3.29-3.33 (m, 4H), 2.81 (s, 3H), 2.67-2.71 (m, 4H).[1]

A detailed interpretation of the spectrum, including ¹³C NMR data, is essential for unambiguous structural assignment and is often provided in supplementary information of discovery articles.[7]

Experimental Protocols for Physicochemical Property Determination

For researchers who need to independently verify or determine the physicochemical properties of Pictilisib or its analogs, the following established protocols are recommended.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Caption: Workflow for Melting Point Determination.

Protocol:

-

Sample Preparation: Ensure the Pictilisib sample is completely dry and in a fine powder form.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus. Set the starting temperature to approximately 10-15°C below the expected melting point and a heating rate of 1-2°C per minute for accurate determination.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).

-

Reporting: The melting point is reported as a range from the onset to the clear point.

Determination of pKa by UV-Vis Spectrophotometry

The ionization constant (pKa) is critical for understanding a drug's behavior at different physiological pH values.

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Protocol:

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values, covering a range that is expected to include the pKa of Pictilisib.

-

Sample Preparation: Prepare solutions of Pictilisib at a constant concentration in each of the buffer solutions.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each sample solution.

-

Data Plotting: At a wavelength where the absorbance changes significantly with pH, plot the absorbance values against the corresponding pH of the buffer solutions.

-

pKa Calculation: The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS at pH 7.4) with n-octanol.

-

Partitioning: Dissolve a known amount of Pictilisib in a mixture of the pre-saturated n-octanol and aqueous phases. Shake the mixture vigorously for a set period to allow for equilibrium to be reached.

-

Phase Separation: Separate the two phases by centrifugation.

-

Concentration Measurement: Accurately measure the concentration of Pictilisib in both the n-octanol and aqueous phases using a suitable analytical technique such as HPLC-UV.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Conclusion

This technical guide provides a consolidated resource on the essential physicochemical properties of Pictilisib (CAS 1072945-69-7). The data and protocols presented herein are intended to support the ongoing research and development efforts involving this important PI3K inhibitor. A thorough understanding and application of this information will enable researchers to design more effective experiments, develop suitable formulations, and better interpret biological data, ultimately accelerating the journey of this and similar molecules from the laboratory to clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GDC-0941 | CAS:957054-30-7 | PI3K inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleck.co.jp [selleck.co.jp]

- 9. selleckchem.com [selleckchem.com]

(4-Chloropyridin-3-yl)boronic acid hydrochloride molecular weight

An In-depth Technical Guide to (4-Chloropyridin-3-yl)boronic acid hydrochloride: Properties, Applications, and Protocols

Abstract

This compound is a pivotal reagent in modern synthetic chemistry, particularly valued for its role in the construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceutical and materials science research. As a bifunctional molecule, it combines the reactivity of a boronic acid with the specific electronic and steric properties of a substituted pyridine ring. This guide provides a comprehensive overview of its physicochemical properties, elucidates its primary application in palladium-catalyzed cross-coupling reactions, offers detailed experimental protocols, and presents field-proven insights for troubleshooting common challenges.

Core Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its successful application in synthesis. This compound is a solid at room temperature and possesses the key attributes summarized below.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.

| Property | Value | Source |

| Molecular Weight | 193.82 g/mol | |

| Chemical Formula | C₅H₆BCl₂NO₂ | |

| CAS Number | 1072945-69-7 | |

| Physical Form | Solid / Powder | [1] |

| InChI Key | AYQLYGOQLKWDHE-UHFFFAOYSA-N | |

| Parent pKa | 3.84 (Conjugate acid of 4-chloropyridine) | [2] |

| Storage Class | 11 - Combustible Solids |

Principle Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed transformation is one of the most powerful and versatile methods for forming carbon-carbon bonds.[3][4]

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established, multi-step process.[5] Understanding this mechanism is critical for rational experimental design and troubleshooting.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophilic partner (an aryl or vinyl halide), forming a Pd(II) complex.

-

Activation & Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃). This forms a more nucleophilic boronate species, which then transfers its organic group (the 4-chloropyridin-3-yl moiety) to the palladium center, displacing the halide. This is the transmetalation step.[6]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[3]

The choice of catalyst, ligand, and base is paramount, especially when dealing with heteroaryl chlorides. Chloropyridines are known to be challenging substrates due to the C-Cl bond's relative inertness and the potential for the pyridine nitrogen to coordinate to the palladium center, inhibiting catalysis.[7][8] Modern catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos), are designed to overcome these challenges by promoting the oxidative addition step and stabilizing the catalytic species.[8][9]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a representative, self-validating procedure for the coupling of this compound with a generic aryl bromide. It is synthesized from established methods for challenging heteroaryl chloride couplings.[1][8]

Objective: To synthesize 3-Aryl-4-chloropyridine.

Materials:

-

This compound (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

XPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv.)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv.), this compound (1.2 equiv.), K₃PO₄ (3.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and XPhos (0.04 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and purge by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. Causality: The active Pd(0) catalyst is oxygen-sensitive; ensuring an inert atmosphere is critical to prevent catalyst deactivation and homocoupling of the boronic acid.[7]

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio by volume) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl bromide. Causality: The aqueous phase is essential for dissolving the base and facilitating the formation of the active boronate species.

-

Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing via TLC or LC-MS. The reaction is typically complete within 4-16 hours. Look for the disappearance of the limiting starting material.

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Characterization (Self-Validation): Purify the crude residue by flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting and Field Insights

Even with robust protocols, challenges can arise. Below are common issues and expert-recommended solutions when working with pyridine boronic acids.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst: Oxygen contamination or thermal decomposition. 2. Poor Substrate Reactivity: The C-Cl bond is strong. 3. Pyridine Inhibition: The substrate nitrogen is binding to the Pd center. | 1. Improve Degassing: Ensure solvents are thoroughly sparged with inert gas before use. 2. Change Ligand: Switch to a more electron-rich and bulky ligand (e.g., SPhos, RuPhos) to promote oxidative addition.[9] 3. Increase Temperature: Cautiously increase the reaction temperature, but monitor for decomposition. |

| Protodeboronation | 1. Boronic Acid Instability: Pyridine boronic acids can be prone to hydrolysis, replacing the B(OH)₂ group with a hydrogen.[10] 2. Excess Water or Acidity: The hydrochloride salt may create locally acidic conditions before the base fully dissolves. | 1. Use Boronate Ester: Consider using the corresponding pinacol boronate ester, which is more stable. 2. Use Anhydrous Conditions: Employ a non-aqueous base like spray-dried KF in an anhydrous solvent (e.g., THF).[11] 3. Check Reagent Quality: Ensure the boronic acid has been stored properly and is of high purity.[10] |

| Homocoupling of Boronic Acid | 1. Oxygen in Reaction: Traces of oxygen can promote oxidative coupling of the boronic acid. 2. Catalyst System: Some Pd(II) precursors can favor this side reaction if the initial reduction to Pd(0) is inefficient. | 1. Rigorous Degassing: This is the most critical factor.[7] 2. Use a Pd(0) Source: Start with a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.[7] 3. Lower Temperature: Running the reaction at the lowest effective temperature can disfavor homocoupling. |

Safety and Handling

As with all laboratory reagents, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to maximize shelf-life.

-

Incompatibilities: Avoid strong oxidizing agents.

Conclusion

This compound is a specialized yet highly effective building block for accessing substituted pyridine scaffolds. Its successful use hinges on a solid understanding of the Suzuki-Miyaura reaction mechanism and the careful selection of reaction parameters to overcome the inherent challenges of coupling with heteroaryl chlorides. By employing modern, highly active catalyst systems and adhering to rigorous experimental techniques, researchers can reliably incorporate this valuable synthon into complex molecular architectures, advancing the frontiers of drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. books.rsc.org [books.rsc.org]

- 10. reddit.com [reddit.com]

- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Organic Solvent Solubility of (4-Chloropyridin-3-yl)boronic acid hydrochloride for Pharmaceutical Development

Foreword: The Crucial Role of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical development, the journey from a promising molecular entity to a viable drug candidate is paved with critical physicochemical challenges. Among the most fundamental of these is solubility. An active pharmaceutical ingredient (API) must be soluble in a relevant solvent system to be synthesized, purified, formulated, and ultimately, to exert its therapeutic effect. (4-Chloropyridin-3-yl)boronic acid hydrochloride is a vital building block, particularly in the synthesis of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions, which are foundational in modern medicinal chemistry.[1][2] Understanding its behavior in various organic solvents is not merely a matter of academic curiosity; it is a prerequisite for efficient process development, reaction optimization, and the reliable manufacturing of next-generation therapeutics.

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. Moving beyond a simple data sheet, we will delve into the theoretical underpinnings of its solubility, provide a robust, field-proven experimental protocol for its determination, and discuss the practical implications of the results for researchers in drug development.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior. As a hydrochloride salt of a substituted pyridinylboronic acid, the title compound possesses distinct acidic and basic centers that dictate its interactions with different solvent environments.

While extensive experimental data for this specific molecule is not widely published, we can establish a reliable profile based on its known structure and data from analogous compounds. For properties like pKa and logP, where experimental values are unavailable, validated computational prediction tools are commonly employed in the pharmaceutical industry to provide valuable estimates.[1][2][3][4][5]

| Property | Value (Experimental or Estimated) | Source / Method | Significance for Solubility |

| Molecular Formula | C₅H₆BCl₂NO₂ | - | Basic structural information. |

| Molecular Weight | 193.82 g/mol | [6] | Essential for converting mass concentration to molarity. |

| Physical Form | White to off-white solid | [6] | Indicates that energy is required to overcome crystal lattice forces for dissolution. |

| pKa₁ (Pyridinium ion) | ~3.5 - 4.5 (Estimated) | Computational Prediction | The pyridine nitrogen is protonated. In solvents that cannot accept this proton, the compound will remain as a highly polar ion pair, favoring solubility in polar solvents. |

| pKa₂ (Boronic acid) | ~7.5 - 8.5 (Estimated) | Computational Prediction | The boronic acid hydroxyls are weakly acidic. This functionality can act as a hydrogen bond donor, influencing interactions with protic solvents. |

| cLogP (free base) | ~1.0 - 1.5 (Estimated) | Computational Prediction | The calculated logP of the neutral (deprotonated) form suggests moderate lipophilicity. However, as the hydrochloride salt, its effective lipophilicity is significantly lower, indicating a preference for polar environments. |

Theoretical Considerations for Solubility

The solubility of this compound is governed by the interplay between its ionic nature and the properties of the organic solvent. As a salt, its dissolution involves overcoming the crystal lattice energy and effectively solvating the resulting pyridinium cation and chloride anion.

-

Solvent Polarity: Highly polar solvents are required to stabilize the separated ions. Protic polar solvents like methanol and ethanol can effectively solvate both the cation and anion through hydrogen bonding and dipole-dipole interactions. Aprotic polar solvents such as DMSO and DMF are also effective due to their large dipole moments, which can solvate the cation, although they are less effective at solvating the chloride anion compared to protic solvents.

-

Protic vs. Aprotic Solvents: The presence of the boronic acid group, a potent hydrogen bond donor, and the pyridinium proton means that protic solvents can engage in specific, stabilizing hydrogen-bond interactions that aprotic solvents cannot. This often leads to higher solubility in alcohols compared to solvents like acetonitrile or THF.

-

Compound Stability: A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly upon heating or in non-polar, aprotic solvents.[7] Boronic esters can also be susceptible to hydrolysis.[8][9][10] Therefore, any solubility study must be vigilant for potential degradation, which can artificially inflate perceived solubility if not properly analyzed.

The following diagram illustrates the key interactions influencing the dissolution of the compound.

Caption: Factors influencing the dissolution of an ionic compound in organic solvents.

Experimental Protocol: Determination of Thermodynamic Solubility

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method.[11] This method ensures that the solution has reached equilibrium with the solid phase, providing a thermodynamically accurate value. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade)

-

2-8 mL glass vials with PTFE-lined screw caps

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Thermostatically controlled orbital shaker or rotator

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

Calibrated pipettes

-

HPLC system with UV detector (e.g., Agilent 1100/1200 series)

-

HPLC column suitable for polar analytes (e.g., C18, 5 µm, 4.6 x 150 mm)

-

Volumetric flasks and appropriate lab glassware

Experimental Workflow Diagram

The following workflow provides a systematic approach to the solubility measurement process.

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask HPLC.

Step-by-Step Methodology

Part A: Preparation of HPLC Calibration Standards

-

Stock Solution: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and bring to volume with a suitable solvent in which the compound is freely soluble (e.g., methanol or DMSO). This is your 1 mg/mL stock.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least 5 calibration standards covering the expected solubility range (e.g., 250, 100, 50, 10, 1 µg/mL). The diluent should be the initial mobile phase of the HPLC method.

-

Calibration Curve: Inject each standard onto the HPLC system in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) must be >0.995 for the curve to be considered valid.

Part B: Sample Equilibration and Analysis

-

Sample Preparation: Add an excess of solid this compound (e.g., 5-10 mg) to a series of vials. The presence of visible solid material at the end of the experiment is essential to ensure saturation has been reached.[11][12]

-

Solvent Addition: Accurately pipette 1.0 mL of each test solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (typically 25 °C). Agitate the slurries for a minimum of 24 hours. A time-point study (e.g., testing at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.[13]

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm chemical-resistant syringe filter to remove any remaining particulates. Causality Check: This filtration step is critical to prevent solid particles from dissolving post-sampling and artificially inflating the result.[11]

-

Analysis: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC. The chromatogram should be inspected for any additional peaks that may indicate solvent-induced degradation of the compound.

Data Analysis and Reporting

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Apply the dilution factor to determine the original concentration in the saturated solution.

-

The final solubility should be reported in both mg/mL and millimolar (mM) units.

Anticipated Solubility Profile and Discussion

While specific experimental data is pending, a scientifically grounded prediction of the solubility hierarchy can be made based on the principles discussed. The results, once obtained via the protocol above, should be summarized in a table for clear comparison.

Table 2: Template for Reporting Solubility Data

| Solvent | Solvent Class | Predicted Solubility Rank | Experimental Solubility (mg/mL at 25°C) | Experimental Solubility (mM at 25°C) | Observations (e.g., Degradation) |

|---|---|---|---|---|---|

| Methanol | Polar Protic | 1 (High) | [Data from experiment] | [Data from experiment] | |

| Ethanol | Polar Protic | 2 (High) | [Data from experiment] | [Data from experiment] | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 3 (High) | [Data from experiment] | [Data from experiment] | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 4 (Moderate-High) | [Data from experiment] | [Data from experiment] | |

| Acetonitrile | Polar Aprotic | 5 (Low-Moderate) | [Data from experiment] | [Data from experiment] | |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 6 (Low) | [Data from experiment] | [Data from experiment] | |

| Dichloromethane (DCM) | Non-polar Aprotic | 7 (Very Low) | [Data from experiment] | [Data from experiment] |

| Toluene | Non-polar Aprotic | 8 (Insoluble) | [Data from experiment] | [Data from experiment] | |

Discussion of Expected Results: The highest solubility is anticipated in polar protic solvents like methanol . Methanol's small size and potent hydrogen bonding ability allow it to effectively solvate both the pyridinium cation and the chloride anion, as well as interact with the boronic acid group. DMSO is also expected to be an excellent solvent due to its very high polarity, which is effective at solvating the cation. However, its efficacy may be slightly less than methanol if anion solvation is the limiting factor.

Solubility is expected to decrease in less polar solvents. Acetonitrile and THF , while polar, are weaker solvating agents for ionic species compared to DMSO or alcohols. Finally, the compound is expected to be virtually insoluble in non-polar solvents like DCM and toluene , which cannot overcome the crystal lattice energy of the salt.

Practical Applications in Drug Development

-

Reaction Chemistry: Knowledge of solubility is paramount for selecting appropriate solvents for Suzuki-Miyaura coupling reactions. Using a solvent where the boronic acid salt has at least moderate solubility ensures homogeneity and can significantly improve reaction rates and yields. For instance, if a reaction requires a less polar solvent like THF, this data might prompt the use of a phase-transfer catalyst or conversion of the hydrochloride salt to its free base prior to use.

-

Purification: Solubility data guides the selection of solvent/anti-solvent systems for crystallization. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature is ideal for recrystallization. Conversely, a solvent in which the compound is insoluble can be used as an anti-solvent or for washing the solid product to remove more soluble impurities.

-

Formulation: For early-stage formulation activities, understanding the solubility in pharmaceutically relevant co-solvents (e.g., ethanol) is a critical first step in developing liquid dosage forms.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mrupp.info [mrupp.info]

- 5. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Chloropyridine-3-boronic acid , HCl | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. 吡啶-3-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 12. (4-Chloropyridin-2-yl)boronic acid | C5H5BClNO2 | CID 56924586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CAS 1692-25-7: Pyridine-3-boronic acid | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide on the Stability and Storage of (4-Chloropyridin-3-yl)boronic Acid Hydrochloride

Introduction

(4-Chloropyridin-3-yl)boronic acid hydrochloride is a vital reagent in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[1][2][3] The presence of the chlorine atom and the pyridine nitrogen, combined with the boronic acid functionality, offers unique reactivity but also introduces specific challenges regarding its stability and long-term storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity and performance in sensitive applications.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.

| Property | Value | Source |

| Molecular Formula | C₅H₆BCl₂NO₂ | [4] |

| Molecular Weight | 193.82 g/mol | [4] |

| Appearance | Solid | [4] |

| Storage Temperature | 2-8°C | [5] |

Key Factors Influencing Stability

The stability of this compound is primarily influenced by its susceptibility to moisture, temperature, light, and atmospheric oxygen. These factors can trigger several degradation pathways that compromise the compound's purity and reactivity.

Hygroscopicity and Hydrolysis

Like many boronic acids, this compound can be sensitive to moisture.[2][6][7] The presence of water can lead to the formation of boroxines (anhydrides), which exist in equilibrium with the boronic acid form. While this process is often reversible, it can complicate stoichiometry and affect reaction kinetics.[8] Prolonged exposure to moisture can also promote protodeboronation, an irreversible degradation pathway where the carbon-boron bond is cleaved, yielding 4-chloropyridine.[9]

Thermal Decomposition

Elevated temperatures can accelerate degradation processes. While specific data for this compound is limited, arylboronic acids, in general, can undergo thermal decomposition.[10] For long-term storage, refrigeration is recommended to minimize the rate of any potential degradation reactions.[11]

Photostability

Exposure to light can be a contributing factor to the degradation of some boronic acids. It is advisable to store this compound in amber vials or in a dark environment to mitigate the risk of photochemical decomposition.[12]

Oxidative Degradation

Arylboronic acids are susceptible to oxidation, which can cleave the C-B bond to form the corresponding phenol.[10][13] While the electron-withdrawing nature of the chloropyridinyl ring may offer some stability against oxidation compared to electron-rich arylboronic acids, it remains a potential degradation pathway, especially under harsh conditions or in the presence of oxidizing agents.[14][15][16] Storing the compound under an inert atmosphere, such as argon or nitrogen, is a crucial preventative measure.[11]

pH Sensitivity

The stability of arylboronic acids can be pH-dependent. Protodeboronation, for instance, can be accelerated under both strongly acidic and basic conditions.[9][17] The hydrochloride salt form of this compound indicates a preference for acidic conditions to maintain stability in solution, though prolonged storage in any solution is generally not recommended.

Recommended Storage and Handling Protocols

To preserve the integrity and reactivity of this compound, the following storage and handling procedures are strongly recommended.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated)[5] | Minimizes thermal degradation and slows down chemical reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen)[11] | Prevents oxidative degradation. |

| Light | Protection from light (Amber vial)[12] | Avoids potential photochemical decomposition. |

| Moisture | Tightly sealed container in a dry environment[5][14] | Prevents hydrolysis and boroxine formation. |

Handling Procedures

-

Inert Atmosphere: Always handle the compound under an inert atmosphere, such as in a glove box or using a Schlenk line.[11] This minimizes exposure to atmospheric oxygen and moisture.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[18][19]

-

Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the storage container.

-

Container Sealing: After dispensing, ensure the container is tightly sealed to prevent the ingress of air and moisture.[5]

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and excessive heat.[14]

Visualizing the Degradation Pathway

The primary degradation pathway of concern for many arylboronic acids is protodeboronation. The following diagram illustrates this process.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. 4-Chloropyridine-3-boronic acid , HCl | Sigma-Aldrich [sigmaaldrich.cn]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]

- 8. researchgate.net [researchgate.net]

- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ruixibiotech.com [ruixibiotech.com]

- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 18. aksci.com [aksci.com]

- 19. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Characterization of (4-Chloropyridin-3-yl)boronic acid hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of (4-Chloropyridin-3-yl)boronic acid hydrochloride (C₅H₆BCl₂NO₂, Molecular Weight: 193.82 g/mol ). As a pivotal building block in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions, rigorous structural verification is paramount. This document synthesizes predicted and analogous experimental data for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to serve as a reference for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices and provide validated protocols for data acquisition and interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Structural Significance of a Versatile Reagent

This compound is a bifunctional organic compound featuring a pyridine ring substituted with both a chlorine atom and a boronic acid moiety. The hydrochloride salt form enhances stability and solubility, but also significantly influences the electronic environment of the pyridine ring, a critical factor in spectral interpretation. The pyridine nitrogen, being basic, is protonated to form a pyridinium ion. This has a profound deshielding effect on the aromatic protons, shifting their signals downfield in the ¹H NMR spectrum. Understanding this electronic landscape is key to confirming the compound's identity and purity.

This guide will systematically explore the three primary spectroscopic techniques used for characterization, providing both the "how" and the "why" behind the analytical process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Causality in Experimental Design: The NMR Protocol

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data. A deuterated solvent that can dissolve the hydrochloride salt is necessary; Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity and its ability to slow the exchange of the acidic B(OH)₂ and N-H protons, often allowing for their observation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum at 298 K.

-

Set a spectral width from -1 to 15 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width from 0 to 180 ppm.

-

A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at δ 39.52 ppm.

¹H NMR Spectral Interpretation: A Proton's Perspective

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridinium ring, in addition to broad signals for the exchangeable protons. The protonation of the pyridine nitrogen causes a significant downfield shift for all ring protons compared to the free base.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~9.0 - 9.2 | Singlet (s) or narrow doublet | N/A | Adjacent to the protonated nitrogen, experiencing strong deshielding. |

| H-6 | ~8.7 - 8.9 | Doublet (d) | ~5-6 | Ortho-coupled to H-5 and deshielded by the adjacent nitrogen. |

| H-5 | ~7.9 - 8.1 | Doublet (d) | ~5-6 | Ortho-coupled to H-6. |

| B(OH)₂ | ~8.0 - 8.5 (variable) | Broad Singlet (br s) | N/A | Exchangeable acidic protons, chemical shift is concentration and water-dependent. |

| N-H | >14 (variable) | Broad Singlet (br s) | N/A | Highly deshielded, exchangeable pyridinium proton. Often very broad. |

Note: These are predicted values based on analogous structures like 4-chloropyridinium chloride, which shows signals at δ 8.79 and 8.19 ppm[1]. The exact shifts can vary.

¹³C NMR Spectral Interpretation: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum will provide five signals for the pyridine ring carbons. The carbon attached to the boronic acid group (C-3) will be significantly influenced by the boron atom, while the carbon bonded to chlorine (C-4) will also have a characteristic shift.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~148 - 152 | Adjacent to the electron-withdrawing pyridinium nitrogen. |

| C-6 | ~145 - 148 | Also adjacent to the pyridinium nitrogen. |

| C-4 | ~140 - 144 | Attached to the electronegative chlorine atom. |

| C-5 | ~125 - 128 | Standard aromatic carbon chemical shift. |

| C-3 | (Broad/Low Intensity) | The C-B bond often leads to a broad signal that can be difficult to observe due to quadrupolar relaxation of the boron nucleus. Its position is variable. |

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.

Causality in Experimental Design: The MS Protocol

Electrospray ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique suitable for polar, ionic compounds. Analysis in positive ion mode will detect the cationic part of the molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

-

Acquisition (Positive Ion Mode):

-

Infuse the sample solution directly into the ESI source.

-

Set the instrument to scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the ion of interest.

-

-

Data Analysis: Analyze the resulting spectrum for the mass-to-charge ratio (m/z) of the parent ion. Use the high-resolution data to confirm the elemental composition.

Interpreting the Mass Spectrum

The molecule will be detected as the cationic species, [(4-Chloropyridin-3-yl)boronic acid + H]⁺, which corresponds to the protonated free base. The hydrochloride salt itself will not be observed directly.

Table 3: Predicted High-Resolution MS Data

| Ion Species | Calculated Exact Mass (m/z) | Expected Isotopic Pattern |

| [C₅H₅B³⁵ClNO₂ + H]⁺ | 158.01748 | The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak, due to the natural abundance of the ³⁷Cl isotope. |

| [C₅H₅B³⁷ClNO₂ + H]⁺ | 160.01453 | The M+2 peak. |

Data derived from predicted values for the free base[2]. A key fragmentation pathway would involve the loss of water (H₂O) from the boronic acid, resulting in a fragment ion at [M+H-H₂O]⁺ with a calculated m/z of 140.00746[2].

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation.

Causality in Experimental Design: The IR Protocol

For solid samples, Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Interpreting the IR Spectrum

The IR spectrum will show characteristic bands for the O-H and B-O bonds of the boronic acid, vibrations from the pyridinium ring, and the C-Cl stretch.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3200 (broad) | O-H stretch | Boronic acid B(OH)₂ |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2800-2400 (broad) | N-H stretch | Pyridinium N⁺-H |

| ~1630-1580 | C=C / C=N stretch | Aromatic ring |

| ~1350-1310 | B-O stretch | B-O bond in boronic acid |

| ~1100-1000 | C-Cl stretch | Aryl-Chloride |

Integrated Spectroscopic Workflow and Conclusion

The definitive structural confirmation of this compound relies on the synergistic interpretation of all three spectroscopic techniques. NMR defines the carbon-hydrogen framework, MS confirms the molecular formula and weight, and IR identifies the key functional groups.

The diagram below illustrates the logical workflow for a comprehensive characterization.

References

A Senior Application Scientist's Guide to Pyridylboronic Acids in Modern Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyridine Moiety and the Rise of Pyridylboronic Acids

The pyridine ring is a cornerstone of medicinal chemistry, embedded within the structures of numerous blockbuster drugs and biologically active molecules.[1][2] Its incorporation can significantly influence a compound's physicochemical properties, including solubility, metabolic stability, and target-binding interactions. Consequently, the development of robust and versatile methods for constructing pyridine-containing scaffolds is a paramount objective in drug discovery and development.[1][3]

Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the most frequently utilized carbon-carbon bond-forming reaction in the pharmaceutical industry.[4] This prominence is due to its broad functional group tolerance, operational simplicity, and the commercial availability of a vast array of building blocks.[4][5] Pyridylboronic acids and their derivatives are central to this chemistry, serving as the primary nucleophilic partners for introducing the pyridine unit.[6][7]

This guide provides an in-depth exploration of pyridylboronic acids in synthesis. It moves beyond a simple recitation of facts to explain the underlying principles governing their reactivity, stability, and application. We will dissect the challenges associated with their use, particularly the notorious "2-pyridyl problem," and detail the field-proven strategies and protocols developed to overcome these hurdles, empowering chemists to leverage these critical reagents with confidence and success.

Physicochemical Properties and Isomer-Specific Stability

Pyridylboronic acids are typically white to light-yellow crystalline solids, with high melting points often exceeding 300°C, indicative of their stability in the solid state.[7] However, their stability in solution, a critical factor for synthetic applications, varies dramatically depending on the position of the boronic acid group on the pyridine ring.

| Isomer | CAS Number | Molecular Weight | Melting Point (°C) | Relative Stability in Solution |

| 2-Pyridylboronic Acid | 100990-23-4 | 122.92 g/mol | ~105-110 | Low (Prone to rapid protodeboronation)[8][9] |

| 3-Pyridylboronic Acid | 1692-25-7 | 122.92 g/mol | >300 | High[9][10] |

| 4-Pyridylboronic Acid | 1692-15-5 | 122.92 g/mol | >300 | High[9][10] |

The Causality of Instability: Protodeboronation

The primary decomposition pathway for boronic acids is protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[11] This undesired side reaction consumes the nucleophilic partner, reducing the yield of the desired cross-coupled product and generating a byproduct that can complicate purification.[11]

While 3- and 4-pyridylboronic acids are generally stable, the 2-pyridyl isomer is notoriously unstable and highly susceptible to this decomposition pathway.[8][9][10] This heightened reactivity, often termed the "2-pyridyl problem," stems from a unique, pH-dependent mechanism.[8][11] Under neutral pH conditions, 2-pyridylboronic acid can form a zwitterionic intermediate.[11] This species is highly reactive and readily undergoes fragmentation, leading to rapid protodeboronation.[10][11][12] Counterintuitively, the rate of decomposition for 2-pyridylboronic acid is often fastest at neutral pH and can be slowed by the addition of either acid or base, which shifts the equilibrium away from the reactive zwitterion.[11]

Caption: Proposed mechanism for the rapid protodeboronation of 2-pyridylboronic acid.

Synthesis of Pyridylboronic Acids

The preparation of pyridylboronic acids and their esters can be achieved through several distinct synthetic strategies, providing flexibility to accommodate various functional groups on the starting pyridine. The five primary methods are:

-

Halogen-Metal Exchange and Borylation: This is the most traditional approach, typically involving the reaction of a bromopyridine or iodopyridine with an organolithium (e.g., n-BuLi) or Grignard reagent at low temperatures, followed by quenching the resulting organometallic species with a trialkyl borate (e.g., triisopropyl borate).[13][14] This method is effective for simple halopyridines.

-

Directed ortho-Metalation (DoM) and Borylation: For substituted pyridines, a directing group (e.g., an amide or methoxy group) can facilitate deprotonation at an adjacent ortho position using a strong base. The resulting lithiated species is then trapped with a borate ester. This provides excellent regiocontrol.

-

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This powerful method involves the palladium-catalyzed reaction of a halopyridine with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).[4] This approach offers excellent functional group tolerance and is widely used for creating stable pyridylboronate esters.[4]

-

Transition Metal-Catalyzed C-H Borylation: A more modern and atom-economical approach involves the direct borylation of pyridine C-H bonds, typically catalyzed by iridium or rhodium complexes. This method avoids the need for pre-functionalized halopyridines but can sometimes present challenges in controlling regioselectivity.

-

[4+2] Cycloaddition: Functionalized pyridinylboronic esters can be constructed via a Diels-Alder-type cycloaddition between a diene and an alkynylboronate. This strategy allows for the creation of highly substituted pyridine rings in a single step.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of pyridylboronic acids is in the Suzuki-Miyaura coupling to form C(sp²)–C(sp²) bonds, a reaction of immense value in pharmaceutical synthesis.[4] The reaction involves a palladium catalyst that cycles through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.